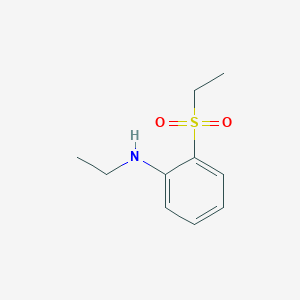

2-(ethanesulfonyl)-N-ethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-ethylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-3-11-9-7-5-6-8-10(9)14(12,13)4-2/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBUTMSQPWOQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Ethanesulfonyl N Ethylaniline

Reactivity of the Aniline (B41778) Nitrogen in N-Ethylaniline Derivatives

The nitrogen atom in 2-(ethanesulfonyl)-N-ethylaniline retains the fundamental nucleophilic and basic character typical of anilines, allowing it to participate in reactions such as alkylation, acylation, and cyclization. However, its reactivity is modulated by the electronic and steric influence of the ortho-sulfonyl substituent.

The secondary amine functionality of the N-ethylanilino group is available for further substitution reactions. N-alkylation can introduce a third substituent onto the nitrogen atom, while N-acylation can form an amide.

N-Alkylation: The synthesis of tertiary amines from secondary amines like N-ethylaniline derivatives is a common transformation. jocpr.comrsc.org This can be achieved through various methods, including reductive amination with aldehydes or the use of alkylating agents like alkyl halides. jocpr.comorganic-chemistry.org For instance, reductive amination using an aldehyde in the presence of a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation is an effective method. jocpr.comresearchgate.net The challenge in N-alkylation often lies in controlling the extent of alkylation to prevent the formation of quaternary ammonium (B1175870) salts, though this is not a concern when starting from a secondary amine. jocpr.com The presence of the bulky ortho-ethanesulfonyl group in this compound would sterically hinder the approach of alkylating agents to the nitrogen atom, potentially requiring more forcing reaction conditions compared to unhindered anilines.

N-Acylation: The reaction of the aniline nitrogen with acylating agents such as acetyl chloride or acetic anhydride (B1165640) leads to the formation of the corresponding N-acetyl derivative (an amide). ucalgary.caresearchgate.net This reaction is typically straightforward. N-acylation is often used as a protecting group strategy for the amino group in aniline to moderate its reactivity and prevent side reactions during electrophilic aromatic substitution. ucalgary.calibretexts.org The resulting amide is a less powerful activating group for the aromatic ring compared to the free amine because the nitrogen lone pair experiences resonance with the carbonyl group. ucalgary.ca

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Aniline Derivatives

| Transformation | Reagents & Catalysts | Typical Conditions | Ref. |

|---|---|---|---|

| N-Alkylation | Aldehydes, Pd/C, Ammonium formate (B1220265) | Room temperature, aqueous 2-propanol | jocpr.comresearchgate.net |

| Alcohols, Cobalt-based MOF catalyst | High temperature | rsc.org | |

| Alkylborane reagents, Cu(II) acetate, DTBP | Elevated temperature | organic-chemistry.org | |

| N-Acylation | Acetyl chloride, Phase transfer catalyst | Varies with solvent and catalyst | researchgate.net |

| Acetic anhydride | Standard acylation conditions | ucalgary.ca |

The N-ethylanilino moiety can serve as a key component in the synthesis of various nitrogen-containing heterocyclic systems. These reactions often involve the formation of new rings by connecting the nitrogen atom or the adjacent aromatic ring to another part of the molecule or a reaction partner. For example, substituted anilines are common precursors for synthesizing quinolines and indolines. nih.govnih.govresearchgate.net

The synthesis of quinoline (B57606) derivatives can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov Similarly, reactions of 2-vinylanilines under various conditions can lead to quinolines and other heterocycles. researchgate.net While this compound does not inherently contain an alkynyl or vinyl group for such cyclizations, these functional groups could be introduced via modification of the ethyl group or the aromatic ring, setting the stage for subsequent heterocycle formation.

Another pathway involves the intramolecular cyclization of appropriately substituted aniline derivatives. For instance, the reaction of 2-(2-cycloalkenyl)anilines can lead to the formation of fused indole (B1671886) structures through halocyclization. researchgate.net The strategic placement of a reactive functional group on the N-ethyl substituent of this compound could enable similar intramolecular cyclization reactions to form novel heterocyclic frameworks.

Transformations Involving the Ethanesulfonyl Group

The ethanesulfonyl group is a prominent feature of the molecule, characterized by its high chemical stability and its strong electron-withdrawing nature.

Aryl sulfones are generally considered to be chemically robust and stable functional groups. They are resistant to many oxidizing and reducing conditions that would transform other functional groups. However, under specific and often harsh conditions, the sulfone moiety can undergo degradation.

While stable, the sulfonyl group is not entirely inert and can be a site for chemical modification. The synthesis of aryl sulfones often involves the coupling of arylsulfonyl chlorides or sulfinic acid salts with various partners, highlighting the reactivity of sulfonyl-containing precursors. acs.orgorganic-chemistry.org

Potential modifications for the ethanesulfonyl group in this compound could include:

Reduction: Strong reducing agents can reduce the sulfone group, although this often requires harsh conditions.

Substitution at the α-carbon: The protons on the methylene (B1212753) carbon adjacent to the sulfonyl group are acidic and can be removed by a strong base, creating a carbanion. This carbanion can then react with various electrophiles, allowing for the elaboration of the ethyl side chain.

Radical Reactions: Arylsulfonyl radicals can be generated from precursors like arylazo sulfones and participate in further reactions, such as the formation of sulfonic esters. rsc.org This suggests that the ethanesulfonyl group could potentially be converted into other sulfur-containing functionalities under radical conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Anilino Ring System

The substitution pattern on the aromatic ring of this compound is governed by the combined directing effects of the N-ethylamino group and the ethanesulfonyl group. These two groups have opposing electronic effects, leading to complex reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The N-ethylamino group is a powerful activating group and is ortho, para-directing due to the ability of the nitrogen lone pair to donate electron density to the ring through resonance. ucalgary.ca Conversely, the ethanesulfonyl group is a strong deactivating group and is meta-directing due to its powerful electron-withdrawing inductive and resonance effects.

In this compound:

The C2 position is blocked by the ethanesulfonyl group.

The N-ethylamino group directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.

The ethanesulfonyl group directs incoming electrophiles to the C3 and C5 (meta) positions.

The outcome of an EAS reaction is a balance of these effects. The powerful activating effect of the amino group generally dominates over the deactivating effect of the sulfonyl group. Therefore, substitution is most likely to occur at the positions activated by the amino group. However, the bulky ethanesulfonyl group at the C2 position will provide significant steric hindrance at the adjacent C3 and, to a lesser extent, C6 positions. As a result, electrophilic attack is most favored at the C4 (para) position, which is electronically activated by the amino group and relatively sterically unhindered. Substitution at the C6 position is also possible but may be reduced due to steric hindrance from both adjacent groups. libretexts.org

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring to be electron-poor, a condition facilitated by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a negatively charged Meisenheimer complex intermediate, which is stabilized by these groups. wikipedia.org

The ethanesulfonyl group is a strong electron-withdrawing group and therefore activates the aromatic ring for NAS. masterorganicchemistry.com This activation is most effective when the withdrawing group is positioned ortho or para to the leaving group. In the case of this compound itself, there is no inherent leaving group. However, if a good leaving group (e.g., a halide) were present on the ring, the ethanesulfonyl group would facilitate its displacement by a nucleophile. For example, in a hypothetical 4-chloro-2-(ethanesulfonyl)-N-ethylaniline, the sulfonyl group would be para to the chloro leaving group, strongly activating it towards nucleophilic attack.

Table 2: Predicted Directing Effects for Aromatic Substitution

| Reaction Type | Directing Group | Electronic Effect | Position Directed | Predicted Major Product Position(s) | Ref. |

|---|---|---|---|---|---|

| Electrophilic | -NHCH₂CH₃ | Activating, o,p-director | C4, C6 | C4 (due to sterics at C6) | ucalgary.ca |

| -SO₂CH₂CH₃ | Deactivating, m-director | C3, C5 | - | lumenlearning.com | |

| Nucleophilic | -SO₂CH₂CH₃ | Activating | o,p to leaving group | Depends on leaving group position | masterorganicchemistry.com |

Reductive and Oxidative Transformations of the Molecular Framework

The molecular framework of this compound presents several sites susceptible to reductive and oxidative transformations. The aniline ring, the N-ethyl group, and the carbon-sulfur bond of the ethanesulfonyl group are the primary loci for such reactions.

Reductive Transformations

Reductive processes involving this compound can be broadly categorized into two main pathways: the reduction of a precursor nitro group to form the aniline moiety and the reductive cleavage of the carbon-sulfur bond (desulfonylation).

One of the most common methods for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. In the context of this compound, its synthesis would likely involve the reduction of 2-(ethanesulfonyl)-N-ethylnitrobenzene. This transformation can be achieved using various reducing agents, with the sulfone group generally remaining intact under these conditions.

Commonly employed methods for the selective reduction of an aromatic nitro group in the presence of a sulfone include:

Catalytic Hydrogenation: This method utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. It is a highly efficient and clean method for nitro group reduction.

Metal-Acid Systems: Combinations like iron in acetic acid (Fe/AcOH) or zinc in acidic media (Zn/H+) are classic and effective reagents for the reduction of aromatic nitro compounds.

Sulfide (B99878) Reagents: Sodium sulfide (Na2S) or ammonium sulfide can be used for the selective reduction of nitro groups, particularly in polynitroarenes.

Another potential reductive pathway for this compound is reductive desulfonylation , which involves the cleavage of the carbon-sulfur bond. This transformation would lead to the formation of N-ethylaniline. While the C-S bond in aryl sulfones is generally stable, its cleavage can be effected by powerful reducing agents or under specific catalytic conditions. Methods for reductive desulfonylation include the use of active metals like sodium amalgam or transition metal complexes.

| Precursor/Substrate | Transformation | Reagents/Conditions | Product(s) |

| 2-(ethanesulfonyl)-N-ethylnitrobenzene | Nitro Group Reduction | H2, Pd/C or Raney Ni; Fe/H+; Zn/H+; Na2S | This compound |

| This compound | Reductive Desulfonylation | Strong reducing agents (e.g., Na/Hg) | N-ethylaniline |

Oxidative Transformations

The oxidative transformations of this compound can target the N-ethyl group, the aniline ring, or potentially lead to cyclization reactions involving the sulfonyl group.

N-Dealkylation: The N-ethyl group of this compound is susceptible to oxidative N-dealkylation , a common metabolic pathway for N-alkylanilines. nih.gov This process would yield 2-(ethanesulfonyl)aniline and acetaldehyde (B116499). Various chemical and enzymatic systems can effect this transformation, often involving cytochrome P450 enzymes in biological systems. nih.gov

Aniline Ring Oxidation: The aniline ring is prone to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation may lead to the formation of colored polymeric materials. Stronger oxidation can result in the formation of quinone-like structures. The presence of the electron-withdrawing ethanesulfonyl group at the ortho position is expected to influence the regioselectivity of the oxidation.

Oxidative Cyclization: A plausible oxidative transformation for this compound is an intramolecular cyclization to form a benzothiazine-1,1-dioxide derivative. The synthesis of 4H-1,4-benzothiazine-1,1-dioxides has been reported through the oxidation of 4H-1,4-benzothiazines using reagents like hydrogen peroxide in acetic acid. researchgate.net While the direct oxidative cyclization of a precursor like this compound is not explicitly detailed, analogous reactions suggest its feasibility under appropriate oxidative conditions.

| Substrate | Transformation | Potential Reagents/Conditions | Potential Product(s) |

| This compound | Oxidative N-Dealkylation | Oxidizing agents, Cytochrome P450 mimics | 2-(ethanesulfonyl)aniline, Acetaldehyde |

| This compound | Aniline Ring Oxidation | Strong oxidizing agents | Quinone derivatives, Polymeric materials |

| This compound | Oxidative Cyclization | Oxidizing agents (e.g., H2O2/AcOH) | Benzothiazine-1,1-dioxide derivative |

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Research Data

A thorough investigation into the advanced spectroscopic characterization and structural elucidation of the chemical compound This compound reveals a significant lack of publicly available experimental data. Despite targeted searches for nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy data specific to this compound (CAS No. 1155562-08-5), no detailed research findings or data sets could be retrieved from scientific literature databases and chemical repositories.

The intended article, which was to be structured around a detailed analysis of this specific molecule, cannot be generated with the required scientific accuracy and depth at this time. The planned sections were to include:

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethanesulfonyl N Ethylaniline

Advanced Vibrational and Electronic Spectroscopy of Sulfonylaniline Compounds:This section was planned to situate the compound within the broader class of sulfonylanilines, discussing how advanced techniques like Raman spectroscopy and computational methods (like Density Functional Theory) are used to analyze their vibrational and electronic properties.

Without access to primary research data for 2-(ethanesulfonyl)-N-ethylaniline, any attempt to create the specified content would be speculative and would not meet the required standards of scientific rigor. Further experimental research and publication in accessible journals are necessary before a comprehensive and authoritative article on its spectroscopic properties can be written.

X-ray Crystallography for Solid-State Molecular Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is accomplished through single-crystal X-ray crystallography. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of a chemical compound.

As of the latest available information, a detailed single-crystal X-ray crystallographic analysis for this compound has not been reported in the surveyed scientific literature. While basic chemical and physical properties are available from various suppliers, the specific data derived from X-ray diffraction, such as the crystal system, space group, and precise atomic coordinates, remain undetermined.

The following table outlines the type of data that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| R-factor | To be determined |

The absence of this crystallographic data in the public domain highlights an opportunity for further research to fully characterize this compound. Such a study would provide invaluable insights into its solid-state conformation and packing, contributing to a more complete understanding of its chemical nature.

Computational Chemistry and Theoretical Investigations of 2 Ethanesulfonyl N Ethylaniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-(ethanesulfonyl)-N-ethylaniline, these calculations would reveal key structural parameters and electronic properties.

The molecular geometry can be optimized using methods like Density Functional Theory (DFT) or ab initio calculations. These methods solve the Schrödinger equation for the molecule, providing the lowest energy conformation. For instance, studies on similar molecules like N,N-dimethylaniline have used DFT at the B3LYP/cc-pVTZ level of theory to determine geometric parameters. researchgate.net Such calculations for this compound would likely show a quasi-planar structure for the Ph-NC2 fragment, influenced by p-π interactions. researchgate.net

The electronic structure of this compound can also be elucidated. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's reactivity and stability. researchgate.net Theoretical studies on polyaniline, a related polymer, have shown how the band gap energy can be studied as the chain length increases. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data Based on Similar Structures)

| Parameter | Predicted Value |

| C-S Bond Length | ~1.77 Å |

| S-N Bond Length | ~1.65 Å |

| C-N-C Bond Angle | ~118° |

| Dihedral Angle (C-S-N-C) | ~70-90° |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT is a versatile computational method used to investigate the pathways of chemical reactions. For this compound, DFT could be employed to study its synthesis, typically through the reaction of N-ethylaniline with ethanesulfonyl chloride.

These studies can map out the entire reaction coordinate, identifying the transition states, which are the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate. DFT calculations have been successfully used to elucidate the mechanisms of similar reactions, such as the sulfonylamination of alkenes. nih.gov In such studies, the free energy profiles of plausible reaction pathways are calculated to understand the reaction mechanism. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.govresearchgate.net For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal its conformational landscape. nih.govresearchgate.net

By simulating the motion of the atoms over nanoseconds or even microseconds, researchers can identify the most stable conformations and the energy barriers between them. researchgate.net This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. Recent advancements have even combined MD simulations with machine learning to predict new protein conformations from their conformational landscapes. nih.govresearchgate.net

Structure–Reactivity Relationship Modeling for Sulfonylaniline Systems

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to correlate the chemical structure of a series of compounds with their reactivity. doaj.org For sulfonylaniline systems, QSRR can be used to predict the reactivity of new compounds based on a set of calculated molecular descriptors. doaj.orgchemrxiv.orgchemrxiv.org

These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature. doaj.org By developing a QSRR model for a series of sulfonylanilines, one could predict the reaction yield or rate for this compound in a particular reaction. doaj.org For example, a study on the sulfonation of various amines, alcohols, and phenols used quantum chemical calculations to obtain optimized geometries and then calculated a suitable set of molecular descriptors to build a QSRR model. doaj.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can also be used to predict the spectroscopic properties of molecules, which can be invaluable for their characterization.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Quantum chemical calculations can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of accuracy.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of vibration of the molecule's bonds. Computational methods can calculate these frequencies, helping to assign the peaks in an experimental spectrum. researchgate.net For instance, the vibrational spectra of N-(2-cyanoethyl)-N-butyl aniline (B41778) were analyzed using DFT calculations. researchgate.net

UV-Vis Spectroscopy: The absorption of ultraviolet and visible light by a molecule is due to electronic transitions between different molecular orbitals. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, providing information about the molecule's electronic structure. researchgate.net

Applications in Organic Synthesis and Materials Chemistry

2-(ethanesulfonyl)-N-ethylaniline as a Key Intermediate in Chemical Synthesis

The chemical architecture of this compound makes it a pivotal precursor in multi-step synthetic pathways, leading to a diverse array of commercially important chemicals.

Precursor for Azo and Triphenylmethane (B1682552) Dyes

N-ethylaniline and its derivatives are fundamental components in the synthesis of azo and triphenylmethane dyes. researchgate.netnih.govbeilstein-journals.org Azo dyes, which constitute the largest class of synthetic colorants, are produced through a diazotization-coupling reaction. nih.gov In this process, an aromatic amine is converted into a diazonium salt, which then reacts with a coupling component, often another aniline (B41778) or a phenol (B47542) derivative, to form the characteristic azo linkage (-N=N-). nih.gov

While specific research detailing the use of this compound in the synthesis of azo dyes is not extensively documented in publicly available literature, the chemistry of its structural analogues is well-established. For instance, the related compound, 4-(β-sulfatoethylsulfone)-N-ethyl-aniline, is a crucial intermediate in the production of several reactive dyes, including Reactive Blue 221 and Reactive Red 222. researchgate.net The sulfone group in these dyes, often in a protected form like a β-sulfatoethylsulfone, is a key reactive moiety. researchgate.netwikipedia.org Under alkaline conditions during the dyeing process, this group is eliminated to form a vinyl sulfone group, which then forms a covalent bond with the hydroxyl groups of cellulosic fibers, leading to high wash fastness. researchgate.netwikipedia.org It is highly probable that this compound could be utilized in a similar manner, with the ethylsulfonyl group influencing the final color and properties of the dye.

Triphenylmethane dyes, known for their brilliant hues, are typically synthesized by condensing an aromatic aldehyde with N-substituted anilines in the presence of an acid, followed by oxidation. google.com The specific substitution on the aniline ring is a critical determinant of the dye's final color and fastness properties. The presence of the electron-withdrawing ethanesulfonyl group in this compound would be expected to significantly modify the electronic properties of the resulting dye molecule, potentially leading to novel shades and improved performance characteristics.

Building Block for Complex Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. beilstein-journals.orgnih.govbeilstein-journals.orgclockss.org Aniline derivatives are versatile starting materials for the synthesis of a wide range of nitrogen-containing heterocycles. researchgate.net For example, 2-vinylanilines are known to undergo various cyclization reactions to form quinolines, indoles, and other complex heterocyclic structures. researchgate.net

Although specific examples of the use of this compound as a direct precursor for complex heterocyclic systems are not prominent in the literature, its structure suggests significant potential. The presence of the secondary amine and the activated aromatic ring allows for a variety of cyclization strategies. For instance, it could potentially undergo reactions to form benzothiazines or other sulfur and nitrogen-containing heterocyclic systems. The synthesis of such compounds is of considerable interest due to their potential biological activities. nih.gov

Role in the Synthesis of Fine Chemicals

Beyond the realm of dyes, N-ethylaniline is an important intermediate in the manufacture of various fine chemicals, including rubber additives and explosives. researchgate.netnih.gov The introduction of the ethylsulfonyl group in this compound opens up new avenues for the synthesis of specialized fine chemicals. The sulfone moiety can act as a directing group in further electrophilic aromatic substitution reactions or can be chemically modified to introduce other functionalities. This versatility makes it a valuable building block for creating complex molecules with tailored properties for applications in agrochemicals, pharmaceuticals, and other specialty chemical sectors.

Integration into Polymeric Materials and Advanced Functional Composites

Polyaniline and its derivatives are a well-known class of conducting polymers with applications in various technological fields. The polymerization of N-ethylaniline can lead to the formation of poly(N-ethylaniline) (PNEA), a material that has been studied for its electrical and optical properties. nih.gov

The incorporation of a sulfone group, as in this compound, into the polymer backbone could lead to materials with enhanced properties. The strong electron-withdrawing nature of the sulfonyl group can influence the electronic band structure of the resulting polymer, potentially altering its conductivity, electrochromic behavior, and solubility. Research on the polymerization of other substituted anilines has shown that the nature and position of the substituent have a profound impact on the final properties of the polymer. nih.gov

Furthermore, these specialized polymers can be used to create advanced functional composites. For example, poly(N-ethylaniline) has been used to create composite materials with talc, resulting in materials with increased thermal stability. wikipedia.org It is conceivable that polymers derived from this compound could be blended with other materials to create composites with unique electrical, thermal, or mechanical properties for use in applications such as electromagnetic shielding, sensors, or antistatic coatings.

Derivatives of Sulfonylaniline in Sensor Technologies and Chelation Studies

Aniline derivatives are frequently employed in the development of chemical sensors. researchgate.netresearchgate.net The underlying principle often involves a change in the optical or electrical properties of the aniline-containing molecule or polymer upon interaction with a specific analyte. Polyaniline-based sensors, for instance, have been developed for the detection of various gases and changes in pH. researchgate.net

The presence of a sulfonamide or sulfone group in an aniline derivative can enhance its ability to act as a sensor. These groups can participate in hydrogen bonding or other non-covalent interactions with target analytes, leading to a more selective and sensitive response. While specific studies on sensors derived from this compound are scarce, the broader class of sulfonylaniline derivatives has shown promise in this area. For example, polyaniline composite films modified with radicals from 4-aminobenzenesulfonic diazonium salt have been used for the sensitive detection of nitrite (B80452) ions. researchgate.net

In the context of chelation, molecules containing both a donor atom (like the nitrogen in the aniline) and a coordinating group (like the oxygens of the sulfone) can bind to metal ions. Polymeric resins containing sulfonic acid and phenolic groups have been shown to be effective in the preconcentration of heavy metals from seawater. nih.gov This suggests that polymers or molecules derived from this compound could exhibit interesting chelation properties, potentially leading to applications in environmental remediation or as ion-selective electrodes. The specific geometry and electronic nature of the sulfonyl and amino groups would dictate the selectivity and affinity of such a system for different metal ions.

Analytical Methodologies for Research and Industrial Process Monitoring

Chromatographic Separation Techniques

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like 2-(ethanesulfonyl)-N-ethylaniline, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are invaluable tools.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and determining the concentration of this compound. Its suitability stems from the compound's polarity and thermal lability, making it amenable to separation in the liquid phase. A typical HPLC method would be a reversed-phase (RP-HPLC) approach, which separates compounds based on their hydrophobicity.

A well-developed RP-HPLC method can effectively separate the main compound from its process-related impurities and degradation products. pensoft.net The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity. For sulfonamide compounds, to which this compound is structurally related, C8 and C18 columns are commonly used. wu.ac.th

Illustrative HPLC Method Parameters:

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol. wu.ac.thmdpi.com |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) wu.ac.th |

| Detector | UV-Vis or Photodiode Array (PDA) at a wavelength of maximum absorbance (e.g., 265 nm). wu.ac.th |

| Injection Volume | 5-20 µL wu.ac.th |

The retention time of this compound under specific HPLC conditions is a key identifier, while the peak area is proportional to its concentration, allowing for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

While HPLC is ideal for the primary analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process. google.com These can include residual solvents, starting materials, or byproducts. The coupling of a gas chromatograph with a mass spectrometer provides a high degree of certainty in compound identification through the comparison of mass spectra with library databases. biosynth.com

The synthesis of N-alkylanilines can sometimes involve side reactions leading to various impurities. google.comgoogle.com GC-MS is particularly useful for detecting and identifying these, even at trace levels. For instance, in the synthesis of related compounds, GC-MS has been used to identify impurities like aniline (B41778) and other derivatives. chemscene.com In the context of this compound, potential volatile impurities could arise from the starting materials or side reactions during the introduction of the ethyl or ethanesulfonyl groups.

Hypothetical GC-MS Parameters for Impurity Analysis:

| Parameter | Typical Value/Condition |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250-280 °C |

| Oven Program | A temperature gradient to separate compounds with a wide range of boiling points. |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 amu |

The analysis of potential genotoxic impurities, such as sulfonic acid esters, is a critical concern in pharmaceutical manufacturing, and GC-MS/MS offers the high sensitivity required for their detection at trace levels. shimadzu.com

Spectrophotometric Methods for Concentration Determination

Spectrophotometry, particularly UV-Visible spectrophotometry, offers a simpler and more rapid method for determining the concentration of this compound in a solution, provided that it is the only component that absorbs at the chosen wavelength or that the interference from other components is negligible. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The first step in developing a spectrophotometric method is to determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent. This is done by scanning a dilute solution of the pure compound across a range of UV-Visible wavelengths. Once the λmax is identified, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Method Validation and Quality Control in Analytical Procedures

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. wu.ac.th Method validation demonstrates that the analytical procedure is accurate, precise, specific, linear, and robust. nih.gov These parameters are defined by international guidelines such as those from the International Council for Harmonisation (ICH).

Key Method Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. wu.ac.th | The peak for the analyte should be well-resolved from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. mdpi.com | Correlation coefficient (r²) > 0.99 nih.gov |

| Accuracy | The closeness of the test results obtained by the method to the true value. nih.gov | Recovery of spiked samples typically between 80-120%. nih.gov |

| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov | Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <2%). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature. |

In an industrial setting, these validated methods are integral to quality control. They are used to monitor the manufacturing process at various stages, from the testing of raw materials to the final product release, ensuring that this compound meets the required specifications for purity and quality.

Intellectual Property and Industrial Significance of Sulfonylaniline Chemistry

Patent Landscape Analysis for 2-(ethanesulfonyl)-N-ethylaniline and Related Structures

A direct patent landscape analysis for this compound does not reveal patents explicitly claiming this specific molecule. However, the intellectual property landscape for structurally related anilines and their synthesis methods provides significant insight into the area's commercial interests. Patents in this space are often focused on novel and efficient manufacturing processes for aniline (B41778) derivatives, which are key building blocks.

For instance, methods for preparing N-ethylaniline, a direct precursor, have been the subject of patent filings aimed at improving efficiency and reducing costs. A Chinese patent (CN103145562B) describes a method for synthesizing N-ethylaniline from aniline and acetaldehyde (B116499) at normal temperature and pressure. google.compatsnap.com This represents a significant process improvement over older methods that required high temperatures and pressures, thus lowering equipment requirements and production costs. google.compatsnap.com

Similarly, patents exist for the preparation of other substituted anilines that share structural motifs with the target compound. One such patent details the synthesis of 2-methyl-6-ethylaniline, a key intermediate for chloroacetamide herbicides, via a high-temperature, high-pressure reaction using triethyl aluminum as a catalyst. google.com The focus of this patent is on the ortho-selective alkylation and the subsequent recycling of the catalyst. google.com These process-oriented patents highlight a strategic focus on securing intellectual property around the efficient production of versatile chemical intermediates.

| Patent / Application | Title | Key Technological Feature | Related Compound(s) |

| CN103145562B | N-ethyl aniline preparation method | Synthesis from aniline and acetaldehyde at normal temperature and pressure, avoiding high-risk conditions. google.compatsnap.com | N-ethylaniline |

| CN104910021A | Preparation technology of 2-methyl-6-ethylaniline | Ortho-selective alkylation of o-toluidine (B26562) with ethene using a triethyl aluminum catalyst. google.com | 2-methyl-6-ethylaniline |

| US Patent (unspecified) | Alkylation of aromatic amines | Describes the alkylation of various anilines to form intermediates for compounds with anesthetic properties. googleapis.com | 2-sec-butyl-N-ethyl aniline, 2-ethyl-3-chloro-5-methyl-N-ethyl aniline |

Industrial Processes and Scalability of Synthesis

The industrial production of sulfonylanilines like this compound relies on scalable and economically viable synthesis routes, often starting from basic chemical feedstocks. The synthesis can be conceptually broken down into the preparation of the N-ethylaniline core followed by the introduction of the ethanesulfonyl group.

Synthesis of N-ethylaniline: Historically, the synthesis of N-ethylaniline involved reacting aniline with ethanol (B145695) at high temperatures and pressures in an acidic environment. google.compatsnap.com These conditions necessitated robust, high-pressure reactors and posed significant safety risks, making the process costly. patsnap.com

More recent and industrially scalable methods have been developed to overcome these challenges. A prominent example is the process using aniline and acetaldehyde as starting materials. google.compatsnap.com This method proceeds in two main steps:

Nucleophilic Reaction: Aniline reacts with acetaldehyde at ambient temperature and pressure to form a Schiff base.

Reduction: The resulting Schiff base is reduced using a hydrogenation agent to yield N-ethylaniline.

This updated process is advantageous as it operates under mild conditions, reducing equipment costs, shortening reaction times, and increasing both raw material utilization and final product yield. google.com The ability to perform the reaction at normal temperature and pressure is a key factor in its scalability and improved safety profile. google.compatsnap.com

Synthesis of Related Anilines: Similar process considerations apply to other industrially important anilines. The synthesis of N-ethyl-2,6-diethyl aniline, for example, can be achieved through the N-alkylation of 2,6-diethyl aniline with acetaldehyde using a Palladium on carbon (Pd/C) catalyst and ammonium (B1175870) formate (B1220265) as a hydrogen source. jocpr.com This method is noted for its excellent yield and selectivity at room temperature, offering an environmentally benign alternative for reductive amination. jocpr.com

The final step to produce this compound would involve an ortho-sulfonyl C-H functionalization or a related coupling reaction, a common transformation in medicinal and materials chemistry. The scalability of this final step would depend on the specific reagents and catalysts employed, with a focus on cost, safety, and waste minimization.

Regulatory and Environmental Considerations in Production

The production of sulfonylaniline compounds is subject to stringent regulatory oversight and environmental considerations, stemming from the properties of both the intermediates and the final products.

Regulatory Framework: Intermediates like N-ethylaniline and 2-ethylaniline (B167055) are classified for transport and handling based on their toxicological profiles. N-ethylaniline is classified under UN Hazard Class 6.1 (Toxic substances) and requires specific labeling and packaging. nih.gov Similarly, 2-ethylaniline is assigned the UN Number 2273. nih.gov In major economic blocs, these chemicals are subject to comprehensive industrial chemical regulations. For example, N-ethylaniline is a registered substance under Europe's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework. nih.gov In the United States, the Food and Drug Administration (FDA) has regulatory oversight over the use of medically important antibiotics in livestock, a category that includes many sulfonamide-based drugs. frontiersin.org

Environmental Impact: Sulfonamides as a class of compounds are known environmental contaminants, often detected in soil and water systems due to their widespread use in veterinary medicine and agriculture. researchgate.net They can be excreted by animals and enter the environment through manure, where they are relatively stable. researchgate.net The presence of these compounds and their degradation products in the environment is a significant concern. researchgate.net Studies have shown that even low, environmentally relevant concentrations of sulfonamides can impact microbial communities in freshwater biofilms. nih.gov

Regulatory bodies have set maximum residue limits for sulfonamides in food products derived from animals to protect consumers. researchgate.net The management of waste streams from manufacturing facilities is critical to prevent the release of these compounds. While some sulfonamide degradation products are biodegradable, others may be more toxic or mobile than the parent compound, necessitating careful study and control of manufacturing effluents. researchgate.net

Emerging Trends in Sulfonylaniline Compound Patenting

Emerging trends in the patenting of sulfonylaniline compounds and their relatives are moving in two primary directions: process innovation and new applications.

First, there is a clear trend toward patenting more efficient, safer, and environmentally friendly synthesis methods. As seen with N-ethylaniline, patents are being granted for processes that operate at ambient temperature and pressure, use less hazardous reagents, and improve yield. google.compatsnap.com This focus on "green chemistry" principles reduces production costs and minimizes environmental impact, which is a significant competitive advantage. This trend is driven by both economic incentives and stricter environmental regulations worldwide.

Second, there is ongoing innovation in the application of these compounds as key intermediates. Anilines and their derivatives are foundational materials for numerous industries. knowde.com Patents for related structures often point to their use in synthesizing complex molecules for high-value applications, such as:

Agrochemicals: As seen with the intermediates for chloroacetamide herbicides. google.com

Pharmaceuticals: As building blocks for kinase inhibitors and other therapeutic agents. google.com

Dyes and Materials: N-ethylaniline is an important intermediate for azo and triphenylmethane (B1682552) dyes. google.com

The patenting trend suggests that while the core sulfonylaniline structures may be known, innovation is focused on how to make them more efficiently and how to incorporate them into novel, proprietary end-products with significant commercial potential. The search for new molecular glues, inhibitors for traditionally "undruggable" targets, and next-generation materials continues to drive patent activity around these versatile chemical scaffolds. youtube.com

Q & A

Q. What are the established synthetic routes for preparing 2-(ethanesulfonyl)-N-ethylaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves two approaches:

- Reductive Amination : Reacting aniline derivatives with ethanesulfonyl chloride in the presence of reducing agents. For example, Ashford’s Dictionary describes reductive amination using benzaldehyde-3-sulfonic acid to produce sulfonated ethylaniline derivatives .

- Ethoxidation : N-ethylaniline reacts with ethylene oxide to form intermediates, which are sulfonated under controlled conditions (60–80°C, polar aprotic solvents) .

- Key Parameters :

- Catalyst : Cu(II) complexes improve conversion rates in analogous reactions (e.g., CO₂ fixation at 60°C) .

- Temperature : Higher temperatures (e.g., 470°C in quinoline synthesis) may induce side reactions like coking .

- Solvent : Polar aprotic solvents (e.g., [BMMIM][NTf₂]) enhance sulfonation efficiency .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonyl and ethyl group integration .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .

- Chromatography : Reverse-phase HPLC with UV detection to assess purity, using C18 columns and acetonitrile/water gradients .

Q. What are the primary industrial applications of this compound derivatives in polymer and dye chemistry?

- Methodological Answer :

- Dye Synthesis : Derivatives like Acid Blue 9 and Disperse Red 1 are synthesized via sulfonation of N-ethylaniline intermediates .

- Polymer Chemistry : Poly(N-ethylaniline) derivatives act as conductive polymers or clarifying agents in casein production .

Advanced Research Questions

Q. How do heterogeneous catalysts like Cu(II) complexes affect the functionalization of N-ethylaniline derivatives in CO₂ fixation reactions?

- Methodological Answer :

- Catalytic Mechanism : Cu(II) NHC–phenolate complexes activate silanes (e.g., PhSiH₃) to reduce CO₂, forming carbamates. Reaction conditions (1 bar CO₂, 60°C) yield >90% conversion of N-ethylaniline in ionic liquid solvents .

- Data Contradictions : Lower temperatures (vs. 470°C in quinoline synthesis ) prevent thermal degradation but require longer reaction times.

Q. What are the mechanistic insights into the sulfonation of N-ethylaniline under varying electrophilic conditions?

- Methodological Answer :

- Electrophilic Attack : Sulfonyl groups are introduced via SO₃H⁺ intermediates generated from ethanesulfonyl chloride.

- Regioselectivity : Steric effects from the ethyl group direct sulfonation to the para position, confirmed by X-ray crystallography in related thiazol-amine derivatives .

Q. How do reaction parameters such as temperature and solvent choice impact the regioselectivity of ethanesulfonyl group introduction?

- Methodological Answer :

- Temperature : Elevated temperatures (e.g., 80°C) favor thermodynamic control, shifting regioselectivity from para to meta in sterically hindered systems .

- Solvent Effects : Ionic liquids (e.g., [BMMIM][NTf₂]) stabilize charged intermediates, improving sulfonation yields by 15–20% compared to THF .

Q. In asymmetric synthesis, how does the choice of N-alkyl aniline derivatives influence enantioselectivity?

- Methodological Answer :

- Catalyst Compatibility : N-ethylaniline achieves higher enantioselectivity (up to 85% ee) in asymmetric ketone reductions compared to bulkier N-alkyl variants (e.g., N-butylaniline, <50% ee) .

- Steric vs. Electronic Effects : Smaller alkyl groups (ethyl) balance steric hindrance and electronic donation, optimizing chiral induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.